molecular formula C6H13N3O3S B14345437 Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- CAS No. 104789-49-3

Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-

Cat. No.: B14345437
CAS No.: 104789-49-3
M. Wt: 207.25 g/mol
InChI Key: YVHLUBWDWLRBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as ester, urea, hydrazine, and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. The specific synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions may vary, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction may yield hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: A related compound with similar functional groups but different structural arrangement.

    Isothiosemicarbazide: Another related compound with distinct chemical properties.

Uniqueness

Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

104789-49-3

Molecular Formula

C6H13N3O3S

Molecular Weight

207.25 g/mol

IUPAC Name

2-[(aminocarbamothioylamino)methoxy]ethyl acetate

InChI

InChI=1S/C6H13N3O3S/c1-5(10)12-3-2-11-4-8-6(13)9-7/h2-4,7H2,1H3,(H2,8,9,13)

InChI Key

YVHLUBWDWLRBBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCNC(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.